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Compound of Interest

Compound Name: 3-Bromo-4-cyanopyridine

Cat. No.: B120836

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-4-
cyanopyridine as a versatile building block in medicinal chemistry. The unique arrangement of
the bromo, cyano, and pyridine functionalities makes this compound a valuable scaffold for the
synthesis of a diverse range of biologically active molecules, particularly in the development of
kinase inhibitors for oncology.

Introduction

3-Bromo-4-cyanopyridine is a key intermediate in organic synthesis, widely utilized in the
development of pharmaceuticals.[1][2] Its pyridine ring is a common feature in many approved
drugs, and the presence of a bromine atom and a cyano group allows for a variety of chemical
transformations. The bromine atom serves as a handle for cross-coupling reactions such as the
Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of various aryl and
heteroaryl substituents. The cyano group can be hydrolyzed, reduced, or participate in
cycloaddition reactions to generate further molecular diversity. These features make 3-Bromo-
4-cyanopyridine a privileged starting material for the synthesis of potent and selective
inhibitors of various protein kinases, including PIM-1 and Rho kinase, which are implicated in
cancer and other diseases.[3][4]

Physicochemical Properties
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A summary of the key physicochemical properties of 3-Bromo-4-cyanopyridine is provided in
the table below.

Property Value Reference
CAS Number 13958-98-0 [2]
Molecular Formula CeH3BrN2 [2]
Molecular Weight 183.01 g/mol [2]
Appearance White to gray to brown powder 2]
or crystals
Melting Point 91-95°C [2]
Purity = 96% (GC) [2]

Key Applications in Medicinal Chemistry

3-Bromo-4-cyanopyridine is a versatile precursor for the synthesis of various therapeutic
agents. Its derivatives have shown significant potential in several key areas of drug discovery.

PIM-1 Kinase Inhibitors

PIM-1 is a serine/threonine kinase that is overexpressed in various human cancers and plays a
crucial role in cell survival and proliferation. Consequently, it has emerged as an attractive
target for the development of novel anticancer therapies. A number of potent PIM-1 inhibitors
have been synthesized using 3-cyanopyridine scaffolds.[3]

The general workflow for the development of such inhibitors is depicted below.
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Workflow for Kinase Inhibitor Development.
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The following table summarizes the in vitro inhibitory activity of various cyanopyridine-based

compounds against PIM-1 kinase and their cytotoxic effects on different cancer cell lines.

Compound ID PIM-1 ICso (pM) C-ancer Cell Cytotoxicity Reference
Line ICso0 (UM)
7h 0.281 MCF-7 (Breast) 1.89 [2]
8f 0.58 MCF-7 (Breast) 1.69 [2]
Compound A 0.05 - - [2]
Compound D 0.019 - - [2]
2b 0.248 PC-3 (Prostate) - [2]
3b 0.13 PC-3 (Prostate) - [2]
4b 0.326 PC-3 (Prostate) - [2]
5b 0.245 PC-3 (Prostate) - [2]
4c 0.61 HepG-2 (Liver) 8.02 [3]
4d 0.46 HepG-2 (Liver) 6.95 [3]

Rho Kinase (ROCK) Inhibitors

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK?2) are key regulators

of the actin cytoskeleton and are implicated in various cellular processes, including cell

contraction, motility, and proliferation. Dysregulation of the ROCK signaling pathway is

associated with several diseases, including hypertension, glaucoma, and cancer. Several

pyridine-based molecules have been identified as potent ROCK inhibitors.

The following diagram illustrates the central role of PIM-1 in cell signaling pathways,

highlighting its downstream targets involved in cell survival and proliferation.
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Simplified PIM-1 Signaling Pathway.

Experimental Protocols
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The following protocols provide detailed methodologies for key reactions involving 3-Bromo-4-
cyanopyridine. These are generalized procedures and may require optimization for specific
substrates.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-
Aryl-3-cyanopyridines

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of 3-
Bromo-4-cyanopyridine with an arylboronic acid.

Materials:

3-Bromo-4-cyanopyridine (1.0 eq)

» Arylboronic acid (1.2 eq)

o Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 eq)
o Potassium carbonate (K2COs) (2.0 eq)

e 1,4-Dioxane

o Water (degassed)

» Round-bottom flask or reaction vial

« Inert gas (Nitrogen or Argon) supply

Magnetic stirrer and heating mantle/oil bath
Procedure:

» To a dry round-bottom flask or reaction vial, add 3-Bromo-4-cyanopyridine, the arylboronic
acid, and potassium carbonate.

» Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
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Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an
inert atmosphere.

Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water
per 1 mmol of 3-Bromo-4-cyanopyridine).

Stir the reaction mixture at 80-90 °C under the inert atmosphere.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-3-
cyanopyridine.

Buchwald-Hartwig Amination for the Synthesis of 3-
Amino-4-cyanopyridine Derivatives

This protocol outlines a general procedure for the palladium-catalyzed amination of 3-Bromo-

4-cyanopyridine.

Materials:

3-Bromo-4-cyanopyridine (1.0 eq)
Amine (1.1-1.5 eq)
Tris(dibenzylideneacetone)dipalladium(0) [Pdz(dba)s] (1-2 mol%)

Phosphine ligand (e.g., Xantphos, 2-4 mol%)
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Sodium tert-butoxide (NaOtBu) (1.5-2.5 eq)

Anhydrous toluene or 1,4-dioxane

Schlenk tube or similar glassware for inert atmosphere reactions
Inert gas (Nitrogen or Argon) supply

Magnetic stirrer and heating plate

Procedure:

To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst,
phosphine ligand, and sodium tert-butoxide under an inert atmosphere.

Add 3-Bromo-4-cyanopyridine to the Schlenk tube.

Seal the tube, then evacuate and backfill with the inert gas (repeat this cycle three times).
Add the anhydrous solvent via syringe.

Add the amine to the reaction mixture via syringe.

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110
°C).

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-
MS).

Upon completion, cool the reaction mixture to room temperature.

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure.
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 Purify the crude product by column chromatography on silica gel to obtain the desired N-
substituted-3-amino-4-cyanopyridine.

Conclusion

3-Bromo-4-cyanopyridine is a highly valuable and versatile building block in medicinal
chemistry. Its strategic functionalization through established synthetic methodologies, such as
Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provides a robust platform for
the generation of diverse chemical libraries. The successful application of this scaffold in the
development of potent kinase inhibitors, particularly against PIM-1, underscores its significance
in modern drug discovery and development. The protocols and data presented herein serve as
a practical guide for researchers and scientists aiming to leverage the synthetic potential of 3-
Bromo-4-cyanopyridine in their quest for novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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